3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide
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Overview
Description
3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 1,2-phenylenediamine with aldehydes to form the benzimidazole core The sulfonamide group is then introduced via nucleophilic substitution reactions involving sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring that exhibit various biological activities.
Sulfonamide derivatives: Known for their antimicrobial properties
Uniqueness
3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its multi-functional groups allow it to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-4-26(5-2)32(29,30)14-10-11-19(31-3)17(12-14)27-13-18(28)20(21(27)23)22-24-15-8-6-7-9-16(15)25-22/h6-12H,4-5,13,23H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBYIONQKKSQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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